Cas no 562815-07-0 (2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine)

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a brominated pyrazole derivative featuring an ethanamine substituent at the 1-position. This compound is of interest in medicinal and agrochemical research due to its versatile reactivity, particularly as a building block for heterocyclic synthesis. The presence of the bromine atom at the 4-position enhances its utility in cross-coupling reactions, while the dimethyl groups contribute to steric stability. The ethanamine moiety allows for further functionalization, making it valuable in the development of pharmacologically active compounds or ligands. Its well-defined structure and moderate reactivity make it suitable for applications requiring precise molecular modifications.
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine structure
562815-07-0 structure
Product name:2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
CAS No:562815-07-0
MF:C7H12BrN3
MW:218.09428024292
MDL:MFCD04968764
CID:1079187
PubChem ID:19616349

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
    • [2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-amine
    • 2-(4-bromo-3,5-dimethylpyrazolyl)ethylamine
    • BBL016242
    • CTK7E8720
    • MolPort-000-888-754
    • SBB021656
    • STK349454
    • SureCN6417827
    • CS-0282790
    • ALBB-012448
    • 562815-07-0
    • KPBFPJMTSMYSIP-UHFFFAOYSA-N
    • DTXSID10599096
    • LS-03905
    • 2-(4-bromo-3,5-dimethyl-pyrazol-1-yl)ethylamine
    • [2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine
    • AKOS B017736
    • 2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine
    • EN300-229261
    • SCHEMBL6417827
    • 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
    • AKOS000307623
    • MDL: MFCD04968764
    • Inchi: InChI=1S/C7H12BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3
    • InChI Key: KPBFPJMTSMYSIP-UHFFFAOYSA-N
    • SMILES: CC1=NN(CCN)C(=C1Br)C

Computed Properties

  • Exact Mass: 217.02146g/mol
  • Monoisotopic Mass: 217.02146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 233-235 °C
  • Boiling Point: 360.1±37.0 °C at 760 mmHg
  • Flash Point: 171.6±26.5 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Security Information

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-229261-0.25g
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
562815-07-0 95%
0.25g
$90.0 2024-06-20
Enamine
EN300-229261-0.05g
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
562815-07-0 95%
0.05g
$82.0 2024-06-20
Enamine
EN300-229261-1.0g
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
562815-07-0 95%
1.0g
$98.0 2024-06-20
Enamine
EN300-229261-2.5g
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
562815-07-0 95%
2.5g
$205.0 2024-06-20
TRC
B993800-100mg
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
562815-07-0
100mg
$ 80.00 2022-06-06
Enamine
EN300-229261-1g
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
562815-07-0
1g
$98.0 2023-09-15
Enamine
EN300-229261-5g
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
562815-07-0
5g
$403.0 2023-09-15
A2B Chem LLC
AG17468-1g
2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)ethanamine
562815-07-0 >95%
1g
$439.00 2024-04-19
Chemenu
CM109972-5g
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
562815-07-0 95%
5g
$471 2023-03-05
Chemenu
CM109972-5g
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
562815-07-0 95%
5g
$471 2021-08-06

Additional information on 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Comprehensive Overview of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS No. 562815-07-0)

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a specialized organic compound with the CAS number 562815-07-0, widely recognized in pharmaceutical and agrochemical research. This compound belongs to the pyrazole derivative family, characterized by its unique bromo and dimethyl substitutions, which enhance its reactivity and application potential. Researchers and industry professionals frequently search for "pyrazole derivatives," "bromo-substituted amines," and "CAS 562815-07-0 applications" due to its relevance in drug discovery and material science.

The molecular structure of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine features a pyrazole ring with bromine at the 4-position and methyl groups at the 3- and 5-positions, coupled with an ethanamine side chain. This configuration contributes to its versatility in synthesizing bioactive molecules. Recent trends highlight growing interest in "heterocyclic compound synthesis" and "amine-functionalized pyrazoles," aligning with the compound's utility in designing enzyme inhibitors and catalysts. Its CAS 562815-07-0 identifier ensures precise tracking in regulatory and commercial databases.

In pharmaceutical applications, 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine serves as a key intermediate for developing therapeutics targeting inflammatory and metabolic disorders. Queries like "pyrazole-based drug candidates" and "bromo-amine intermediates" reflect its prominence in medicinal chemistry. The compound's stability under physiological conditions makes it suitable for high-throughput screening and combinatorial chemistry, addressing the demand for "small molecule libraries" in drug discovery pipelines.

Beyond pharmaceuticals, CAS 562815-07-0 finds use in agrochemical formulations, particularly in synthesizing crop protection agents. Searches for "pyrazole pesticides" and "brominated agro-intermediates" underscore its agricultural relevance. The compound's halogenated structure enhances binding affinity to biological targets, a feature leveraged in designing next-generation herbicides and fungicides. Regulatory-compliant production methods for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine are critical, as evidenced by queries on "GMP-compliant amine synthesis."

From a synthetic chemistry perspective, 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine exemplifies modern strategies for functional group integration. Laboratory protocols often highlight "N-alkylation of pyrazoles" and "bromine-directed coupling reactions," which are central to its preparation. Advanced techniques like microwave-assisted synthesis and flow chemistry are increasingly applied to optimize yields, resonating with searches for "green chemistry approaches" and "scalable heterocycle synthesis."

Analytical characterization of CAS 562815-07-0 involves techniques such as NMR, HPLC, and mass spectrometry, ensuring purity and structural integrity. Keywords like "pyrazole spectral data" and "amine compound analysis" are common among quality control professionals. The compound's compatibility with chromatographic methods supports its adoption in industrial settings, where "high-purity intermediates" are paramount.

Environmental and safety profiles of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine are rigorously evaluated, aligning with global standards like REACH and OECD. Searches for "pyrazole biodegradability" and "safe handling of brominated compounds" reflect industry priorities. Sustainable disposal methods and eco-friendly synthesis routes are actively researched, addressing concerns around "green intermediates" and "circular chemistry."

In summary, 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 562815-07-0) is a multifaceted compound bridging pharmaceutical innovation and agrochemical advancement. Its structural uniqueness and functional adaptability continue to inspire research, as seen in trending queries such as "pyrazole scaffold optimization" and "CAS 562815-07-0 suppliers." As interdisciplinary applications expand, this compound remains a cornerstone in synthetic and applied chemistry.

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